1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
CAS No.:
Cat. No.: VC15782838
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea -](/images/structure/VC15782838.png)
Specification
Molecular Formula | C11H14ClN3O2 |
---|---|
Molecular Weight | 255.70 g/mol |
IUPAC Name | 1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Standard InChI | InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
Standard InChI Key | NWHTVPZVUJVDLA-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl |
Introduction
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea is an organic compound with a molecular formula of C₁₁H₁₄ClN₃O₂ and a molecular weight of approximately 255.701 g/mol . It features a urea functional group, which is characterized by a carbonyl group directly bonded to two nitrogen atoms. The compound includes a chlorophenyl group and a dimethylaminomethylidene substituent, contributing to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea typically involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine in the presence of urea. The general steps can be optimized through various reaction conditions such as temperature, pressure, and catalysts to improve yield and purity.
Biological Activities
Research indicates that compounds similar to 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea exhibit various biological activities, including antimicrobial and antitumor effects. The presence of the chlorophenyl group is often associated with increased potency against certain cancer cell lines, while the dimethylamino group may enhance solubility and bioavailability. Specific studies are needed to elucidate the precise mechanisms of action and therapeutic potential of this compound.
Potential Applications
1-[(4-Chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea has potential applications in pharmaceuticals, particularly in drug development targeting cancer and infectious diseases. Its unique structure may allow it to function as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
Interactions with Biological Macromolecules
Studies on the interactions of 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary data suggest that it may bind to specific receptors or enzymes involved in cell proliferation or apoptosis pathways, warranting further investigation through binding affinity assays and cellular response studies.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea, including:
Compound Name | Structure | Notable Features |
---|---|---|
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)urea | Contains an additional methoxyphenyl group | Lacks the dimethylaminomethylidene group |
N-(4-Chlorophenyl)urea | Lacks the methoxy and dimethylaminomethylidene groups | Basic urea structure with a chlorophenyl group |
Dimethylaminomethylene urea derivatives | Exhibits varying biological activities based on substitutions | Similar to the target compound but with different substituents |
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